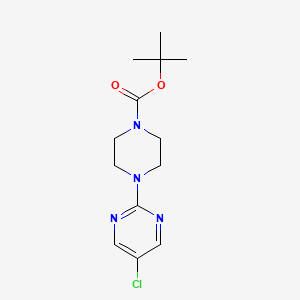

tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate is a piperazine-based heterocyclic compound featuring a chloropyrimidine substituent. Its molecular formula is C₁₃H₁₈ClN₅O₂, with a molecular weight of 311.77 g/mol. This compound is widely used as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJDBQSKVVKNGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901132295 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(5-chloro-2-pyrimidinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323952-12-0 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(5-chloro-2-pyrimidinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1323952-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(5-chloro-2-pyrimidinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901132295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate, with the chemical formula C13H19ClN4O2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects in various biological systems, and relevant case studies.

- Molecular Weight : 298.77 g/mol

- CAS Number : 221050-88-0

- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a chloropyrimidine moiety, which is crucial for its biological activity.

Research indicates that this compound may act through multiple pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in neurodegenerative processes, particularly acetylcholinesterase (AChE) and β-secretase. This inhibition can reduce the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease .

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect astrocytes from toxicity induced by amyloid-beta (Aβ) peptides. Specifically, it has been observed to enhance cell viability in the presence of Aβ, suggesting a potential role in neuroprotection .

- Reduction of Inflammatory Markers : The compound appears to modulate inflammatory responses by decreasing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures treated with Aβ .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

-

In Vitro Neuroprotection Study :

- In a study examining the protective effects against Aβ-induced cytotoxicity, this compound was administered to astrocyte cultures alongside Aβ. Results showed significant improvement in cell viability compared to controls treated with Aβ alone, indicating its potential as a neuroprotective agent.

-

In Vivo Model of Alzheimer's Disease :

- An animal model using scopolamine to induce cognitive impairment was employed to assess the efficacy of the compound in vivo. While it showed some protective effects, the overall impact was less significant compared to established treatments like galantamine, highlighting the need for further optimization of dosage and administration routes for better bioavailability .

Comparison with Similar Compounds

Key Structural Features :

- A piperazine ring in a chair conformation, with the Boc group equatorial and the chloropyrimidine substituent axial.

- Intramolecular hydrogen bonding between the pyrimidine N and adjacent groups, stabilizing its conformation .

- A chlorine atom at the 5-position of the pyrimidine ring, enhancing electrophilicity for nucleophilic substitution reactions .

Synthesis :

The compound is synthesized via metal-free chlorodeboronation of potassium trifluoroborate precursors, achieving a 95% yield under mild conditions (room temperature, 2 hours) .

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the pyrimidine ring, piperazine modifications, or additional functional groups. Below is a comparative analysis:

Halogen-Substituted Pyrimidine Derivatives

Key Insight : The 5-chloro derivative exhibits superior reactivity in SNAr reactions compared to bromo analogs, balancing electronic activation and steric accessibility .

Piperazine Ring Modifications

Key Insight : Methylation of the piperazine ring (e.g., 2-methyl variant) alters conformational dynamics, affecting binding affinity in receptor-ligand interactions .

Functionalized Aromatic Substituents

Key Insight: Hydroxyl and amino groups enhance hydrogen-bonding capacity, critical for target engagement, but may compromise pharmacokinetic properties .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting tert-butyl piperazine-1-carboxylate with 5-chloro-2-chloropyrimidine in 1,4-dioxane or DMF under reflux (110–120°C) in the presence of potassium carbonate (K₂CO₃) as a base. Yields range from 76–95% depending on reaction time (4–12 hours) and solvent choice . For higher efficiency, metal-free chlorodeboronation of organotrifluoroborates using HCl in 1,4-dioxane achieves 95% yield in 2 hours .

Q. How is the purity and structural identity of this compound validated experimentally?

Characterization involves:

- NMR : Key signals include tert-butyl protons at δ 1.47 ppm (singlet, 9H), piperazine ring protons (δ 3.4–3.75 ppm), and pyrimidine protons (δ 8.29 ppm for bromo analogs, adjusted for chloro substitution) .

- LCMS : The molecular ion [M+H]+ is observed at m/z 313.1 (C₁₃H₂₁ClN₄O₂) with fragmentation patterns confirming loss of the tert-butyl group (m/z 213.1) .

- X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/n) with unit cell parameters (e.g., a = 6.1925 Å, b = 8.2636 Å) validate stereochemistry and hydrogen-bonding networks .

Q. What solvents and conditions are optimal for recrystallization?

Ethanol or ethyl acetate/hexane mixtures are preferred for slow evaporation, producing high-purity crystals suitable for X-ray studies. Polar solvents like DMF may retain impurities, necessitating silica gel chromatography (hexane:ethyl acetate = 4:1) for purification .

Advanced Research Questions

Q. How do reaction conditions impact yield discrepancies in nucleophilic substitution?

Conflicting yields (76% vs. 95%) arise from:

- Base selection : K₂CO₃ in 1,4-dioxane gives moderate yields (76–80%), while stronger bases like triethylamine in DMF at 90°C improve reactivity but risk side reactions .

- Microwave vs. conventional heating : Microwave-assisted reactions reduce time (3 hours vs. 12 hours) and enhance reproducibility by minimizing thermal degradation .

- Steric effects : Substituents on the pyrimidine ring (e.g., bromo vs. chloro) alter reactivity; electron-withdrawing groups (Cl) accelerate substitution but may reduce solubility .

Q. What strategies resolve contradictions in biological activity data for analogs?

Structural analogs (e.g., bromo or trifluoromethyl derivatives) show variable antimicrobial activity due to:

- Hydrogen-bonding motifs : Intramolecular O–H⋯N bonds (2.62 Å) in the chloro derivative enhance stability, whereas bromo analogs exhibit weaker interactions, reducing bioavailability .

- Crystal packing : Supramolecular tapes via π⋯π stacking (inter-centroid distance = 3.59 Å) in chloro derivatives improve membrane permeability compared to disordered bromo analogs .

- Bioisosteric replacement : Replacing Cl with CF₃ in NCT-503 analogs increases lipophilicity (log P +0.5) but may introduce off-target effects .

Q. How can computational methods guide the design of piperazine-pyrimidine hybrids?

- Docking studies : Target enzymes like phosphoglycerate dehydrogenase (PHGDH) require piperazine’s equatorial conformation for binding (dihedral angles 25.6° between aromatic rings) .

- DFT calculations : Optimize substituent placement (e.g., Cl at pyrimidine C5) to enhance electron density at N1 for hydrogen bonding with catalytic residues .

- QSAR models : Correlate Cl/Br substitution with IC₅₀ values in kinase inhibition assays to prioritize synthetic targets .

Q. What crystallographic challenges arise during structure determination?

- Twinned data : High-resolution synchrotron sources (λ = 0.71073 Å) and SHELXL refinement mitigate issues in monoclinic systems with Z = 4 .

- Disorder in tert-butyl groups : Apply restraints (ISOR, DELU) to thermal parameters and validate via Hirshfeld surface analysis (e.g., C–H⋯O interactions account for 12% of contacts) .

- Hydrogen atom placement : Riding models (C–H = 0.93–0.97 Å) with Uiso(H) = 1.2–1.5×Ueq(C) ensure accurate hydrogen-bond networks .

Methodological Recommendations

- Synthetic protocols : Use K₂CO₃ in 1,4-dioxane (12 hours, 110°C) for scalability or HCl-mediated chlorodeboronation for rapid, high-yield synthesis .

- Crystallization : Ethanol slow evaporation with T = 293 K minimizes solvent inclusion .

- Data analysis : SHELX suite for refinement and Mercury for visualization of π⋯π interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.